Ethylbis(3-methylbutyl)alumane

Description

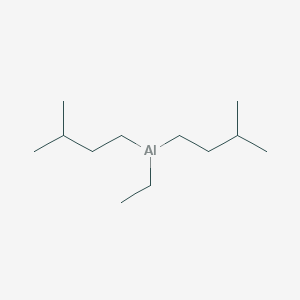

Ethylbis(3-methylbutyl)alumane is an organoaluminum compound with the formula $ \text{Al(C}2\text{H}5\text{)(CH}2\text{CH(CH}2\text{CH}3\text{))}2 $. Structurally, it features an ethyl group ($-\text{C}2\text{H}5$) and two branched 3-methylbutyl ($-\text{CH}2\text{CH(CH}2\text{CH}_3\text{)}$) ligands bonded to an aluminum center. This compound belongs to the class of trialkylaluminum species, which are widely used in industrial catalysis and organometallic synthesis. Its branched alkyl substituents confer steric bulk, influencing its reactivity and stability compared to linear analogs .

Properties

CAS No. |

569660-11-3 |

|---|---|

Molecular Formula |

C12H27Al |

Molecular Weight |

198.32 g/mol |

IUPAC Name |

ethyl-bis(3-methylbutyl)alumane |

InChI |

InChI=1S/2C5H11.C2H5.Al/c2*1-4-5(2)3;1-2;/h2*5H,1,4H2,2-3H3;1H2,2H3; |

InChI Key |

MLZKSTUDPXLEQH-UHFFFAOYSA-N |

Canonical SMILES |

CC[Al](CCC(C)C)CCC(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethylbis(3-methylbutyl)alumane typically involves the reaction of aluminum with ethyl and 3-methylbutyl groups. One common method is the reaction of aluminum trichloride (AlCl3) with ethylmagnesium bromide (EtMgBr) and 3-methylbutylmagnesium bromide (3-MBuMgBr) in an ether solvent. The reaction proceeds as follows:

AlCl3+EtMgBr+3-MBuMgBr→EtAl(3-MBu)2+MgBr2

This reaction is typically carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound .

Chemical Reactions Analysis

Ethylbis(3-methylbutyl)alumane undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxide and the corresponding organic by-products.

Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups such as carbonyls.

Substitution: The ethyl and 3-methylbutyl groups can be substituted with other organic groups through reactions with appropriate reagents.

Common reagents used in these reactions include oxygen for oxidation, hydrogen or hydride donors for reduction, and various organic halides for substitution reactions .

Scientific Research Applications

Ethylbis(3-methylbutyl)alumane has several applications in scientific research:

Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.

Materials Science: The compound is used in the synthesis of advanced materials, including aluminum-based nanomaterials.

Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

The mechanism of action of Ethylbis(3-methylbutyl)alumane involves the formation of reactive intermediates that facilitate various chemical transformations. The aluminum center in the compound can coordinate with multiple ligands, allowing it to participate in a range of catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed or facilitated by the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Differences

Ethylbis(3-methylbutyl)alumane can be compared to other trialkylaluminum compounds, such as Triisobutylaluminium ($ \text{Al(CH}2\text{CH(CH}3\text{)}2\text{)}3 $) and Triethylaluminum ($ \text{Al(C}2\text{H}5\text{)}_3 $).

- Steric Effects : The branched 3-methylbutyl groups in this compound reduce its reactivity compared to linear triethylaluminum, as bulkier ligands hinder access to the aluminum center. This contrasts with Triisobutylaluminium, which has even greater steric hindrance due to three isobutyl groups .

- Pyrophoricity : Triethylaluminum ignites spontaneously in air, whereas Triisobutylaluminium requires stringent handling protocols (e.g., aluminized protective suits) to prevent combustion . This compound’s mixed substituents may moderate its pyrophoric tendencies, but empirical data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.